フラルタドン

概要

説明

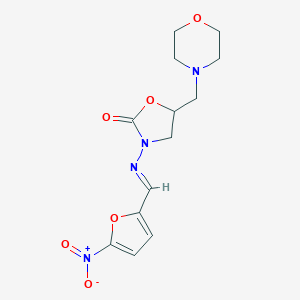

Levofuraltadone is a nitrofuran derivative known for its antiprotozoal and antibacterial properties. It has been primarily used in the treatment of trypanosomiasis and has shown effectiveness in mice . Unlike other nitrofurans, levofuraltadone has a lower incidence of polyneuritis, a serious side effect associated with nitrofurazone therapy .

科学的研究の応用

Levofuraltadone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying nitrofuran chemistry.

Biology: Investigated for its effects on protozoal and bacterial infections.

Medicine: Explored for its potential in treating trypanosomiasis and other infections.

Industry: Utilized in the development of new antibacterial agents.

作用機序

Levofuraltadone exerts its effects by targeting the DNA of protozoal and bacterial cells. The nitrofuran moiety undergoes reduction within the microbial cells, leading to the formation of reactive intermediates that cause DNA damage and inhibit cell replication . This mechanism is similar to other nitrofuran derivatives but with a unique profile that reduces the incidence of side effects .

Safety and Hazards

Furaltadone should be handled with care to avoid dust formation . It should not be inhaled, and contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Furaltadone . In case of ingestion, medical attention should be sought immediately .

生化学分析

Biochemical Properties

Furaltadone interacts with various enzymes and proteins within the cell .

Cellular Effects

Furaltadone has been shown to have cytotoxic effects on certain cell lines . It affects cell viability and growth, colony-forming ability, LDH release, and O2 consumption .

Molecular Mechanism

It is known to interact with the Mitogen-activated protein kinase 9, a type of kinase .

Temporal Effects in Laboratory Settings

The effects of Furaltadone can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of Furaltadone can vary with different dosages in animal models .

Metabolic Pathways

Furaltadone is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .

準備方法

Synthetic Routes and Reaction Conditions

Levofuraltadone is synthesized through a series of chemical reactions involving the nitrofuran nucleus. The preparation typically involves the reaction of 5-nitrofurfural with morpholine and subsequent cyclization to form the oxazolidinone ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of levofuraltadone involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions

Levofuraltadone undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of levofuraltadone.

Reduction: Amino derivatives.

Substitution: Various substituted nitrofuran derivatives.

類似化合物との比較

Levofuraltadone is compared with other nitrofuran derivatives such as furaltadone and nitrofurazone:

Furaltadone: Similar antibacterial properties but higher incidence of side effects.

Nitrofurazone: Effective but associated with higher toxicity.

Uniqueness: Levofuraltadone offers a balance between efficacy and safety, making it a preferred choice in certain applications.

Similar Compounds

- Furaltadone

- Nitrofurazone

- Nitrofurantoin

Levofuraltadone stands out due to its lower toxicity and effective antibacterial and antiprotozoal properties .

特性

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVOQKFMFRVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048016 | |

| Record name | Furaltadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139-91-3 | |

| Record name | Furaltadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaltadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is furaltadone and what is its mechanism of action?

A1: Furaltadone is a nitrofuran antibiotic that exhibits bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. While its exact mechanism of action remains unclear, like other nitrofurans, it is believed to interfere with bacterial enzyme systems, particularly those involved in carbohydrate metabolism. [, ] This disruption ultimately hinders bacterial growth and survival.

Q2: Does furaltadone affect Escherichia coli?

A3: Yes, furaltadone demonstrates efficacy against Escherichia coli infections. Research has shown that it can be beneficial in treating conditions like avian vibrionic hepatitis and chronic respiratory disease complex in chickens, often complicated by E. coli. [] Furthermore, studies have investigated the effectiveness of furaltadone in combination therapies for eradicating Helicobacter pylori, a bacterium closely related to E. coli. []

Q3: What is the molecular formula and weight of furaltadone?

A3: The molecular formula of furaltadone is C13H16N4O6, and its molecular weight is 324.29 g/mol.

Q4: Are there any spectroscopic techniques used to characterize furaltadone?

A5: Yes, various spectroscopic methods have been employed to analyze furaltadone. Ultraviolet (UV) spectroscopy is commonly used for detection in analytical techniques like high-performance liquid chromatography (HPLC). [, ] Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its degradation pathway during ozonation. []

Q5: How is furaltadone metabolized in animals?

A6: Furaltadone is rapidly metabolized in the body, primarily in the liver. [] A major metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), formed by N-oxidation of the morpholino ring. [, ] This metabolite is considered a marker residue for furaltadone exposure.

Q6: How long do furaltadone residues persist in animal tissues?

A7: Furaltadone itself is rapidly depleted from tissues, but its metabolite AMOZ is more persistent. Studies in poultry found detectable levels of AMOZ in muscle, liver, and gizzard even after a 3-week withdrawal period following furaltadone administration. [, ] The gizzard, in particular, tends to retain higher concentrations of both parent compound and metabolites.

Q7: Can furaltadone and its metabolites be detected in eggs?

A8: Yes, studies have confirmed the presence of furaltadone and its metabolite AMOZ in both yolk and egg white after administration to laying hens. [] Similar to tissue residues, AMOZ demonstrated greater persistence in eggs compared to the parent drug.

Q8: What analytical techniques are used to detect furaltadone and its metabolites?

A9: Several methods are available for detecting furaltadone and AMOZ. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) [, ] or tandem mass spectrometry (MS/MS) [, , , , ] provide sensitive and specific quantification. Enzyme-linked immunosorbent assay (ELISA) kits offer a rapid and convenient alternative for screening purposes. [, , ]

Q9: What are the known toxic effects of furaltadone?

A10: Furaltadone has been associated with a range of side effects, including nausea, vomiting, dizziness, and rarely, severe neurological complications like neuropathy and cranial nerve palsies. [, , , ] These concerns, coupled with its carcinogenic potential, led to its ban in food-producing animals in many countries.

Q10: What is the environmental impact of furaltadone?

A11: The use of furaltadone raises concerns about its potential impact on the environment, particularly its persistence and fate in soil and water systems. While specific studies on furaltadone's ecotoxicological effects are limited, research exploring the biodegradation of nitrofuran antibiotics by microorganisms like Aspergillus tamarii [, ] highlights potential strategies for mitigating their environmental presence. Further research is needed to fully understand the long-term consequences of furaltadone contamination and develop effective remediation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)

![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)